molecular formula C25H32F3N3O3S B2926004 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine CAS No. 2097932-70-0

4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine

Cat. No.: B2926004
CAS No.: 2097932-70-0
M. Wt: 511.6
InChI Key: IMGXZFIBPIOXKW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring often found in pharmaceuticals and other biologically active compounds . The molecule also contains a pyridinyl group with a trifluoromethyl substituent, which can influence the molecule’s reactivity and interactions with biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bipiperidine ring, the pyridinyl group, and the benzenesulfonyl group. The trifluoromethyl group on the pyridinyl ring would likely have a significant impact on the compound’s electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in the body .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Compounds with structures incorporating elements such as 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties. These studies involve the design and synthesis of molecules through a series of chemical transformations starting from different carboxylic acids, leading to heterocyclic 1,3,4-oxadiazole nucleophiles and ultimately to compounds intended for biological evaluation (Aziz‐ur‐Rehman et al., 2017).

Catalysis and Cyclisation

Research involving sulfonamides as terminators in cationic cyclisations provides insights into synthetic methodologies that may be applicable to the synthesis of complex molecules like the one . Trifluoromethanesulfonic acid has been used as a catalyst to induce cyclisation, leading to the formation of pyrrolidines or homopiperidines, highlighting the role of sulfonamide groups in the efficient formation of polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).

Electrostatic Activation in SNAr Reactions

Studies on the electrostatic activation of SNAr reactivity by sulfonylonio substituents provide valuable insights into the role of electrostatic effects in facilitating nucleophilic aromatic substitution reactions. This research could be relevant to the synthesis and functionalization of compounds with complex architectures, such as the specified compound (R. Weiss & F. Pühlhofer, 2001).

Development of Novel Catalysts

The synthesis and characterization of sulfonated Schiff base copper(II) complexes as efficient and selective catalysts in alcohol oxidation demonstrate the application of complex molecules in catalysis. These studies contribute to the understanding of how molecular structure influences catalytic activity and selectivity, potentially guiding the design of catalysts for specific reactions (S. Hazra et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the mechanism of action would depend on the specific biological target of the drug .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its potential uses. This could include testing its biological activity or studying its physical and chemical properties in more detail .

Properties

IUPAC Name

5-(trifluoromethyl)-2-[1-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O3S/c1-17-14-18(2)24(19(3)15-17)35(32,33)31-12-6-21(7-13-31)30-10-8-22(9-11-30)34-23-5-4-20(16-29-23)25(26,27)28/h4-5,14-16,21-22H,6-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGXZFIBPIOXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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